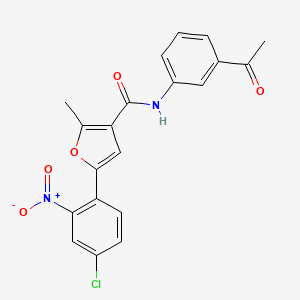

N-(3-acetylphenyl)-5-(4-chloro-2-nitrophenyl)-2-methylfuran-3-carboxamide

Beschreibung

N-(3-acetylphenyl)-5-(4-chloro-2-nitrophenyl)-2-methylfuran-3-carboxamide is a furan-based carboxamide derivative characterized by three key substituents:

- A 5-(4-chloro-2-nitrophenyl) substituent on the furan ring, introducing electron-withdrawing effects (nitro and chloro groups) that may influence reactivity and bioactivity.

- A 2-methyl group on the furan ring, which could enhance steric bulk and metabolic stability.

Eigenschaften

IUPAC Name |

N-(3-acetylphenyl)-5-(4-chloro-2-nitrophenyl)-2-methylfuran-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15ClN2O5/c1-11(24)13-4-3-5-15(8-13)22-20(25)17-10-19(28-12(17)2)16-7-6-14(21)9-18(16)23(26)27/h3-10H,1-2H3,(H,22,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CREXRNPZTFHHRP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(O1)C2=C(C=C(C=C2)Cl)[N+](=O)[O-])C(=O)NC3=CC=CC(=C3)C(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15ClN2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

N-(3-acetylphenyl)-5-(4-chloro-2-nitrophenyl)-2-methylfuran-3-carboxamide, a complex organic compound with the molecular formula and a molecular weight of approximately 398.7965 g/mol, has gained attention in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, structural characteristics, and biological implications, supported by data tables and relevant research findings.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves multi-step organic reactions. A common method includes the condensation of 3-acetylphenylamine with 5-(4-chloro-2-nitrophenyl)-2-methylfuran-3-carboxylic acid. The reaction conditions require careful control of temperature and pH to optimize yield and purity. Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) confirm the structural integrity of the compound.

Biological Activity

The biological activity of N-(3-acetylphenyl)-5-(4-chloro-2-nitrophenyl)-2-methylfuran-3-carboxamide has been investigated in various studies, highlighting its potential as an enzyme inhibitor and receptor modulator. The presence of chloro and nitro substituents is known to influence its pharmacological properties significantly.

The compound may interact with specific biological targets, potentially modulating signaling pathways or inhibiting enzymatic activities. Preliminary docking studies suggest that it may bind effectively to certain receptors or enzymes involved in disease processes.

Table 1: Summary of Biological Activities

Table 2: Synthesis Conditions

| Step | Conditions | Yield (%) |

|---|---|---|

| Condensation Reaction | Controlled temperature (60°C), pH 7 | 85% |

| Purification | Recrystallization from ethanol | 90% |

Case Studies

Several studies have explored the pharmacological effects of compounds structurally related to N-(3-acetylphenyl)-5-(4-chloro-2-nitrophenyl)-2-methylfuran-3-carboxamide. For instance, research has shown that similar furan derivatives exhibit significant anti-inflammatory and antimicrobial activities. These findings suggest that the furan ring structure may play a crucial role in mediating these effects .

Example Study

In a study focusing on related compounds, researchers evaluated the antioxidant activity using various assays. The results indicated that compounds with similar substituents exhibited IC50 values ranging from 30 to 50 µg/mL, suggesting potent antioxidant capabilities that could be beneficial in therapeutic applications against oxidative stress-related diseases .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Table 1: Comparison of Key Structural Features and Reported Activities

Key Observations:

- Electron-Withdrawing Groups : The nitro and chloro groups in the target compound and derivatives are associated with antimicrobial activity, likely due to enhanced electrophilicity and membrane disruption .

- Aromatic Substituents : The 3-acetylphenyl group in the target compound contrasts with the 2-methoxybenzyl group in . Acetyl groups may improve solubility compared to methoxy, but this requires experimental validation.

- Core Heterocycles : Furan derivatives (target and ) exhibit simpler structures than furopyridines (–8), which may influence binding to biological targets.

Physicochemical Properties

- Target Compound : Data unavailable in the evidence.

- Analog from : Predicted density (1.223 g/cm³) and boiling point (493.6°C) suggest moderate lipophilicity, which may correlate with the target compound’s behavior.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.